molecular formula C27H20N2OS B2602594 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide CAS No. 303796-71-6

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide

Cat. No.: B2602594
CAS No.: 303796-71-6
M. Wt: 420.53
InChI Key: JSEQBIAYFOBMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide is a heterocyclic amide compound characterized by a benzothiazole moiety fused to a phenyl group and a diphenylacetamide backbone. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications. Benzothiazole derivatives are known for their pharmacological relevance, including antimicrobial, anticancer, and neuroprotective activities .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2OS/c30-26(25(19-11-3-1-4-12-19)20-13-5-2-6-14-20)28-22-16-8-7-15-21(22)27-29-23-17-9-10-18-24(23)31-27/h1-18,25H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEQBIAYFOBMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction:

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, including antioxidant properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield the final product. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The structural formula is represented as follows:

C27H20N2OS\text{C}_{27}\text{H}_{20}\text{N}_2\text{OS}

Antioxidant Activity

Research has demonstrated that compounds containing the benzothiazole moiety exhibit notable antioxidant activity. A study utilizing various assays, such as the DPPH and ABTS methods, indicated that derivatives of benzothiazole showed significant radical scavenging potential. The antioxidant activity of this compound was evaluated alongside other synthesized derivatives, revealing competitive efficacy in neutralizing free radicals .

Acetylcholinesterase Inhibition

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's disease. In vitro studies demonstrated that compounds with a similar structure exhibited effective AChE inhibition, suggesting that this compound may also possess therapeutic potential for neurodegenerative diseases .

Case Studies and Research Findings

Case Study 1: Antioxidant Properties

In a comparative study of various benzothiazole derivatives, this compound was tested for its antioxidant capacity. The results indicated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to untreated controls. The IC50 value for radical scavenging activity was determined to be lower than that of standard antioxidants such as ascorbic acid.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against AChE activity. The compound exhibited an IC50 value comparable to well-known inhibitors like donepezil. Molecular docking studies further elucidated the binding interactions between the compound and the active site of AChE, reinforcing its potential as a therapeutic agent for Alzheimer's disease.

Table 1: Antioxidant Activity Assay Results

Compound NameIC50 (µM)Method Used
This compound15DPPH
Ascorbic Acid20DPPH
Curcumin18DPPH

Table 2: Acetylcholinesterase Inhibition Data

Compound NameIC50 (µM)Reference
This compound5Current Study
Donepezil4Literature Review
Galantamine6Literature Review

Comparison with Similar Compounds

Benzothiazole vs. Benzimidazole Derivatives

  • Compound W1 (3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) :
    Replacing benzothiazole with benzimidazole (W1) alters electronic properties due to the additional nitrogen in the heterocycle. This modification enhances antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) but reduces solubility compared to benzothiazole derivatives .

Substituent Effects on the Benzothiazole Ring

  • This contrasts with the unsubstituted benzothiazole in the target compound, which may prioritize lipophilicity .
  • BTA (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) :
    The trifluoromethyl and trimethoxyphenyl groups enhance CK-1δ inhibition (pIC50 = 7.8), outperforming simpler benzothiazole derivatives. This highlights the role of electron-withdrawing substituents in boosting enzyme affinity .

Acetamide Backbone Modifications

  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) :
    Substituting diphenylacetamide with a methylpiperazine-linked acetamide (BZ-IV) introduces basicity, improving cellular uptake. This derivative exhibits anticancer activity via kinase modulation, demonstrating the impact of side-chain flexibility on target selectivity .
  • N-(3,4-Difluorophenyl)-2,2-diphenylacetamide :
    Fluorination at the phenyl ring increases metabolic stability and COX-2 inhibitory potency, comparable to anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

  • Thiazolidinone-Benzothiazole Hybrids (): Compounds such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides show broad-spectrum antimicrobial activity (MIC = 4–32 µg/mL against E. coli and C. albicans). The thiazolidinone ring enhances membrane penetration, a feature absent in diphenylacetamide derivatives .

Anti-Inflammatory and Neuroprotective Potential

  • L2 (N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide): This diphenylacetamide analog exhibits COX-2 inhibition comparable to ibuprofen (Ki < 1 µM), suggesting anti-inflammatory applications. The morpholine group improves solubility without compromising binding efficiency .
  • BTA (): High CK-1δ inhibition (pIC50 = 7.8) positions benzothiazole-acetamide hybrids as neuroprotective agents. The trimethoxyphenyl group in BTA facilitates π-π stacking with kinase active sites, a mechanism less pronounced in non-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.